molecular formula C20H16N2O B11710882 N-(3-methoxyphenyl)acridin-9-amine

N-(3-methoxyphenyl)acridin-9-amine

Cat. No.: B11710882
M. Wt: 300.4 g/mol
InChI Key: KGQXALVHBONKAL-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)acridin-9-amine is an acridine derivative characterized by a methoxy (-OCH₃) substituent at the meta position of the phenyl ring attached to the acridine core. Acridine derivatives are renowned for their planar heterocyclic structure, enabling DNA intercalation and interactions with biological targets such as topoisomerases . The methoxy group in this compound likely modulates electronic and steric properties, influencing solubility, bioavailability, and binding affinity.

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)acridin-9-amine

InChI

InChI=1S/C20H16N2O/c1-23-15-8-6-7-14(13-15)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22)

InChI Key

KGQXALVHBONKAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale Ullmann condensation reactions, utilizing optimized reaction conditions to maximize yield and purity. These methods may also incorporate continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles, electrophiles.

Major Products:

Comparison with Similar Compounds

N-(3,5-Dimethoxyphenyl)Acridin-9-Amine (G4)
  • Structure : Contains two methoxy groups at the 3- and 5-positions of the phenyl ring.
  • Activity: Demonstrated potent antiproliferative effects against HL60 leukemia cells (IC₅₀ = 2.1 µM) and moderate toxicity toward normal WRL68 cells (IC₅₀ = 43.5 µM) .
  • Mechanism : Enhanced DNA intercalation due to increased electron-donating methoxy groups, improving interaction with nucleic acids .
  • Physical Properties: Higher polarity compared to mono-methoxy analogs, as inferred from its synthesis via Ullmann condensation .
N-(3-Chlorophenyl)Acridin-9-Amine
  • Structure : Chlorine substituent at the meta position.
  • Physical Properties : Higher lipophilicity (logP = 5.54) compared to methoxy analogs, likely enhancing membrane permeability but reducing aqueous solubility .
N-(4-Methoxyphenyl)Acridin-9-Amine
  • Structure : Methoxy group at the para position.

Structural and Tautomeric Considerations

Acridin-9-amines exhibit amino-imino tautomerism, influenced by substituents on the exocyclic nitrogen:

  • Electron-donating groups (e.g., methoxy): Stabilize the amino tautomer, preserving planarity of the acridine core for DNA intercalation .
  • Electron-withdrawing groups (e.g., chloro): Favor the imino tautomer, introducing a "butterfly" geometry that may reduce intercalative efficacy .
  • N-(3-Methoxyphenyl)Acridin-9-Amine: Predominantly exists in the amino form, enhancing its ability to interact with DNA or enzymatic targets .

Key Research Findings

Anticancer Activity :

  • G4’s dual methoxy groups enhance cytotoxicity, highlighting the importance of substituent number and position .
  • Chlorinated analogs (e.g., N-(3-chlorophenyl)acridin-9-amine) show broader antimicrobial activity, possibly due to increased lipophilicity .

Tautomerism and Binding: Methoxy-substituted acridines favor planar amino tautomers, optimizing interactions with DNA or proteins .

Hybrid Systems: Quinoxaline-acridine hybrids demonstrate synergistic effects, combining intercalation (acridine) and alkylation (quinoxaline) mechanisms .

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